molecular formula C13H9ClN2O2S2 B2482159 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-02-8

5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2482159
CAS RN: 325987-02-8
M. Wt: 324.8
InChI Key: CTSFGCKCCDBXID-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for various biological activities such as anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .

Future Directions

Benzothiazole derivatives have shown promising results in various biological activities. Future research could focus on exploring other potential biological activities of these compounds and optimizing their synthesis for better yield and purity .

properties

IUPAC Name

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S2/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSFGCKCCDBXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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